molecular formula C19H13ClFN5OS B2453419 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 852373-17-2

2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No. B2453419
M. Wt: 413.86
InChI Key: INSOGHMNPIATHG-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It is a complex organic compound that contains several functional groups and rings, including a triazole ring, a pyridazine ring, and two phenyl rings .


Synthesis Analysis

The synthesis of similar compounds often involves aromatic nucleophilic substitution . For example, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The presence of a triazole ring, a pyridazine ring, and two phenyl rings contribute to this complexity .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of its functional groups. For instance, the triazole ring is known to participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, it is likely to be a solid at room temperature .

Scientific Research Applications

Synthesis and Biological Assessment

  • Fused Heterocyclic 1,2,4-Triazoles: Compounds bearing [1,2,4]triazolo[4,3-b]pyridazine moiety, similar to the queried chemical, have been extensively studied for their biological properties. A method for synthesizing 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides has been developed, showcasing the diversity and potential of these compounds in pharmacological applications (Karpina et al., 2019).

Antiproliferative Activities and Toxicity Reduction

  • Modification of Acetamide Group: The modification of the acetamide group in triazolo[4,3-b]pyridazine derivatives has shown significant anticancer effects and reduced toxicity, indicating the potential for these compounds in cancer treatment (Wang et al., 2015).

Structural Analysis and Pharmaceutical Importance

  • Structural Elucidation: The structural analysis of pyridazine analogs, closely related to the queried chemical, reveals their significance in medicinal chemistry. These compounds have been synthesized and characterized, providing insights into their potential pharmaceutical applications (Sallam et al., 2021).

Antioxidant and Anticancer Properties

  • Triazolo-thiadiazoles: Derivatives of triazolo-thiadiazoles, which are structurally similar to the chemical , have shown potent antioxidant and anticancer activities, particularly against HepG2 cells, suggesting their therapeutic potential (Sunil et al., 2010).

Cytotoxic Activities

  • Cytotoxic Activity of Triazolo[4,3-b]pyridazines: Research has shown that triazolo[4,3-b]pyridazine derivatives exhibit cytotoxic activity against various cancer cell lines, reinforcing their potential as anticancer agents (Mamta et al., 2019).

Future Directions

Future research could focus on further exploring the potential applications of this compound, particularly in the field of medicinal chemistry. This could include investigating its potential as an antiviral or antimicrobial agent, as well as studying its mechanism of action .

properties

IUPAC Name

2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN5OS/c20-13-7-5-12(6-8-13)19-24-23-16-9-10-18(25-26(16)19)28-11-17(27)22-15-4-2-1-3-14(15)21/h1-10H,11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSOGHMNPIATHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide

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